

Confirming LysoTracker Yellow HCK-123 Staining with Electron Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LysoTracker Yellow HCK 123

Cat. No.: B1262591

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of using LysoTracker Yellow HCK-123 as a fluorescent marker for acidic organelles and its validation through high-resolution electron microscopy. This guide details the experimental protocols and presents supporting data for a correlative approach.

LysoTracker Yellow HCK-123 is a fluorescent dye used to label and track acidic organelles, primarily lysosomes, in live cells. Its accumulation within these compartments is dependent on the low internal pH. While providing excellent spatial and temporal information in living cells, the dynamic nature of fluorescence microscopy can benefit from the ultrastructural detail provided by electron microscopy (EM). Correlative Light and Electron Microscopy (CLEM) is a powerful technique that combines the advantages of both imaging modalities, allowing for the initial identification of lysosomes with LysoTracker Yellow HCK-123 and subsequent high-resolution imaging of their morphology and context with EM.

Performance Comparison: LysoTracker Yellow HCK-123 vs. Electron Microscopy

This section provides a quantitative comparison between the data obtained from LysoTracker staining and Transmission Electron Microscopy (TEM). The data highlights the strengths and limitations of each technique.

| Parameter | LysoTracker Yellow HCK-123 (Fluorescence Microscopy) | Transmission Electron Microscopy (TEM) | Correlation & Considerations |
|-------------|---|--|---|
| Principle | Accumulation of a fluorescent weak base in acidic organelles (pH-dependent). | Differential scattering of electrons by cellular structures based on electron density. | LysoTracker identifies functionally acidic compartments; EM reveals their ultrastructure. A LysoTracker-positive organelle can be confirmed as a lysosome by its characteristic morphology in EM (e.g., dense lumen, single limiting membrane). |
| Resolution | Diffraction-limited (~200-250 nm) | High resolution (~1-2 nm) | EM provides detailed morphology (e.g., lamellar bodies, residual digested material) of the fluorescently labeled organelles that is not visible with light microscopy. |
| Specificity | High for acidic organelles. May also stain other acidic compartments like late endosomes. | Based on morphological criteria. Can be ambiguous for organelles with atypical morphology. | CLEM allows for the precise correlation of an acidic compartment identified by LysoTracker with its specific ultrastructure, confirming its identity |

as a lysosome or other organelle.

LysoTracker staining is performed on live cells, which are then fixed for EM processing. The challenge in CLEM is to preserve both the location of the fluorescent signal and the cellular ultrastructure.

Live/Fixed Cells

Primarily for live cells.

Fixed cells only.

Quantitative Analysis

Fluorescence intensity (correlates with acidity and volume), number, and size of fluorescent puncta.

Number, size, volume, and morphology of lysosomes.

Studies have shown a strong correlation between increased LysoTracker fluorescence intensity and an increase in the number and size of lysosomes as observed by TEM. For example, in one study, a six-fold increase in LysoTracker fluorescence intensity corresponded with the appearance of large vacuoles in knockdown cells as confirmed by TEM^[1].

Experimental Protocols

Here, we provide detailed methodologies for labeling live cells with LysoTracker Yellow HCK-123 and a general workflow for Correlative Light and Electron Microscopy (CLEM) to confirm

the results.

LysoTracker Yellow HCK-123 Staining Protocol

- **Cell Culture:** Plate cells on a glass-bottom dish or a gridded coverslip suitable for both fluorescence and electron microscopy.
- **Reagent Preparation:** Prepare a 50-75 nM working solution of LysoTracker Yellow HCK-123 in the appropriate cell culture medium.
- **Staining:** Remove the culture medium from the cells and add the pre-warmed LysoTracker Yellow HCK-123 working solution.
- **Incubation:** Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
- **Live-Cell Imaging (Optional but Recommended):** Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for LysoTracker Yellow HCK-123 (Excitation/Emission: ~465/535 nm). This step is crucial for identifying the cells and regions of interest for subsequent electron microscopy.

Correlative Light and Electron Microscopy (CLEM) Protocol

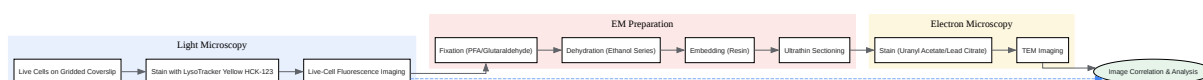
This protocol outlines a pre-embedding approach, where immunolabeling or staining is performed before embedding the sample in resin for electron microscopy.

- **Live-Cell Imaging and Fixation:**
 - Following LysoTracker staining and live-cell imaging, fix the cells immediately. A common fixative is a mixture of 4% paraformaldehyde and 0.1-0.2% glutaraldehyde in a suitable buffer (e.g., phosphate-buffered saline, PBS) for 30-60 minutes at room temperature. The small amount of glutaraldehyde helps to preserve ultrastructure without completely quenching the fluorescence.
- **Washing:** Wash the cells thoroughly with PBS to remove the fixative.

- **Post-fixation (Optional):** For enhanced contrast in EM, a post-fixation step with 1% osmium tetroxide (OsO₄) in PBS for 30-60 minutes on ice can be performed. Note that OsO₄ will quench the fluorescence of LysoTracker.
- **Dehydration:** Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
- **Infiltration and Embedding:** Infiltrate the samples with a resin (e.g., Epon or Araldite) and polymerize according to the manufacturer's instructions.
- **Sectioning:** Cut ultrathin sections (70-90 nm) of the embedded cells using an ultramicrotome.
- **Staining (for EM):** Stain the sections with heavy metal salts like uranyl acetate and lead citrate to enhance contrast.
- **Electron Microscopy:** Image the sections using a transmission electron microscope. The grid from the coverslip can be used to locate the same cells that were imaged with the fluorescence microscope.
- **Correlation:** Overlay the fluorescence and electron micrographs to correlate the LysoTracker Yellow HCK-123 signal with the ultrastructure of the organelles.

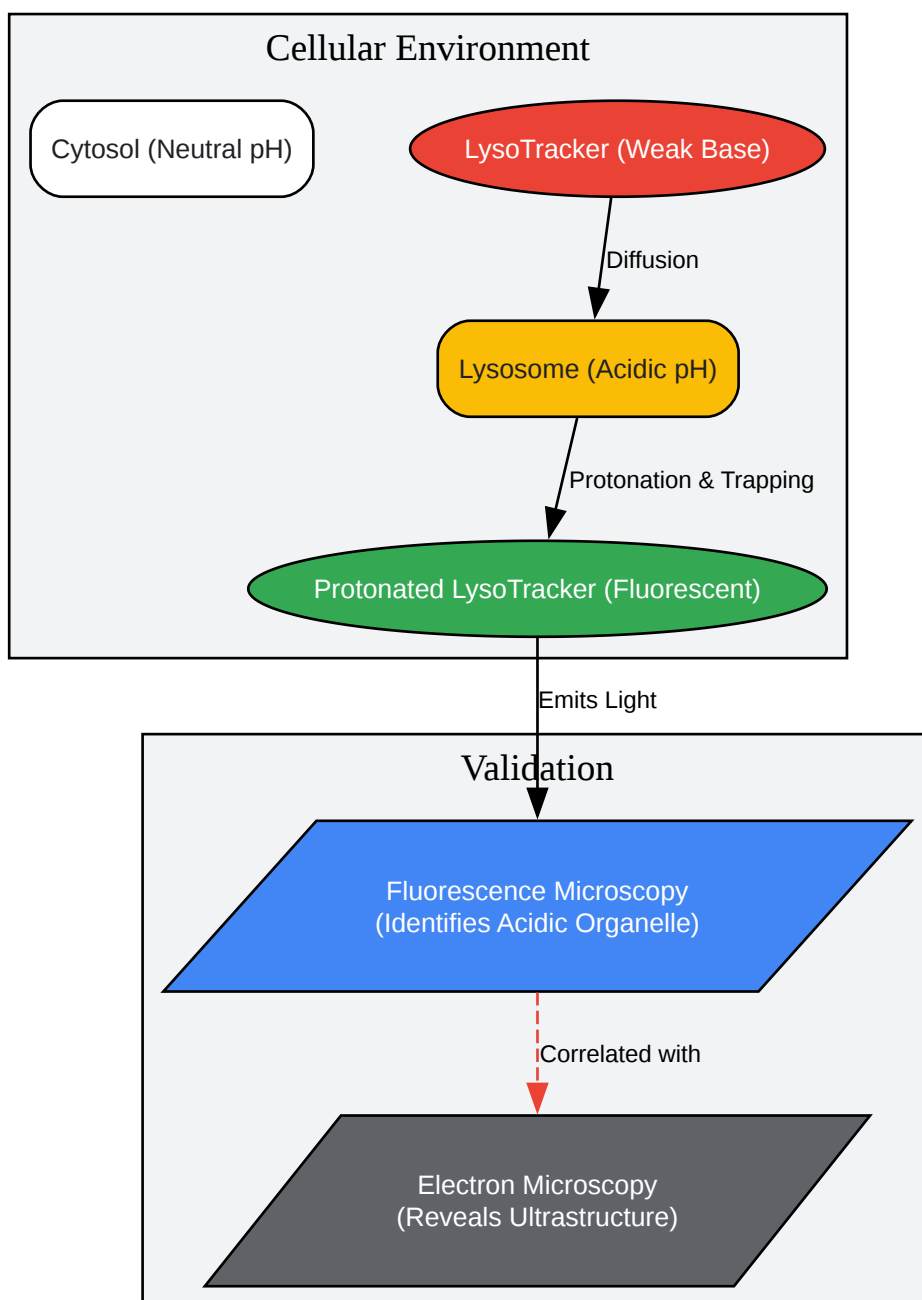
Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.



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Caption: Experimental workflow for confirming LysoTracker results with EM.



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Caption: Mechanism of LysoTracker accumulation and its validation by EM.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Confirming LysoTracker Yellow HCK-123 Staining with Electron Microscopy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1262591#confirming-lysotracker-yellow-hck-123-results-with-electron-microscopy>]

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